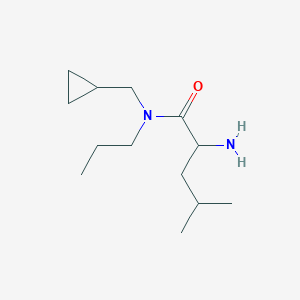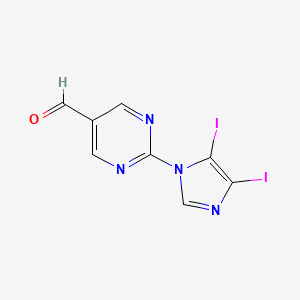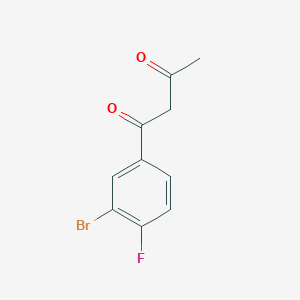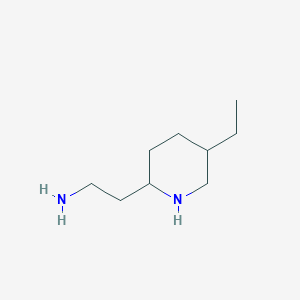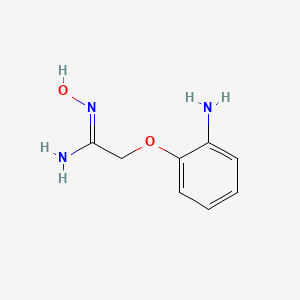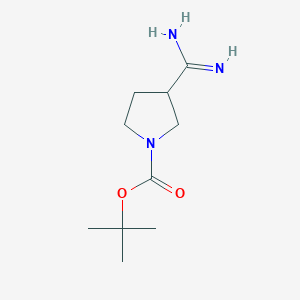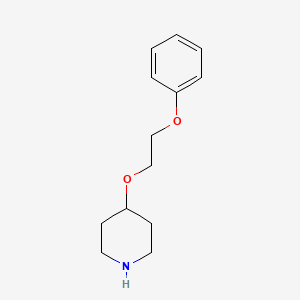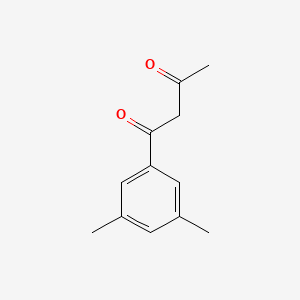
1-(3,5-Dimethylphenyl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylphenyl)butane-1,3-dione is an organic compound with the molecular formula C₁₂H₁₄O₂ It is characterized by a butane-1,3-dione backbone substituted with a 3,5-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 3,5-dimethylacetophenone and ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dimethylphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-(3,5-Dimethylphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylphenyl)butane-1,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that regulate metabolic or signaling pathways.
Comparaison Avec Des Composés Similaires
1-(3,5-Dimethylphenyl)ethanone: Similar structure but with a shorter carbon chain.
1-(3,5-Dimethylphenyl)propan-1-one: Another related compound with a different carbon chain length.
Uniqueness: 1-(3,5-Dimethylphenyl)butane-1,3-dione is unique due to its specific substitution pattern and carbon chain length, which can influence its reactivity and applications. Its distinct properties make it suitable for specific chemical reactions and applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(3,5-dimethylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-8-4-9(2)6-11(5-8)12(14)7-10(3)13/h4-6H,7H2,1-3H3 |
Clé InChI |
HJSNDSFJYWWMHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


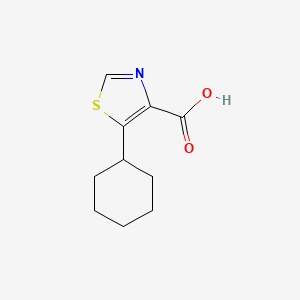
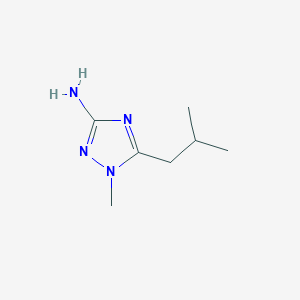
![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)
